![molecular formula C15H10BrCl2NO2 B120379 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide CAS No. 5504-92-7](/img/structure/B120379.png)
2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
Overview
Description
“2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide” is a chemical compound with the CAS Number: 5504-92-7 . It has a molecular weight of 387.06 . The IUPAC name for this compound is 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known to be used in the synthesis of other compounds .Physical And Chemical Properties Analysis
This compound has a boiling point of 574.5°C at 760 mmHg . It is a solid at room temperature . The flash point is 301.3°C .Scientific Research Applications
Antimicrobial Agent
This compound has been studied for its potential as an antimicrobial agent. Derivatives of this molecule have shown promising activity against bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is attributed to the ability of these compounds to interfere with the biosynthesis of bacterial lipids or through other mechanisms .
Anticancer Activity
Research indicates that certain derivatives of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide exhibit antiproliferative properties, particularly against breast cancer cell lines like MCF7. This is achieved by inducing abnormalities in cancerous cells, which could be due to inherited genes or exposure to chemicals .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound’s derivatives with various receptors. These studies help in predicting the binding mode and efficacy of the compounds, which is crucial for rational drug design .
Infrared Spectroscopy Analysis
The compound has been the subject of infrared spectroscopy analysis to understand its molecular structure and interactions. This technique is vital for characterizing compound-solvent interactions and is used extensively in the field of pharmaceutical chemistry .
Synthesis of Pharmaceuticals
2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide is utilized in the synthesis of pharmaceuticals like Cloxazolam and its metabolites. This highlights its importance in the development of therapeutic drugs .
Enzyme-Catalyzed Copolymerization
Derivatives of this compound have been used in enzyme-catalyzed copolymerization processes. This application is significant in the field of biotechnology and materials science, where it can lead to the development of new polymeric materials .
Ligand in Metal Coordination Chemistry
The compound’s derivatives are also used as ligands in metal coordination chemistry. This is important for the synthesis of complex compounds that have applications in catalysis and materials science .
Crystal Structure Analysis
The crystal structure of this compound has been determined, which is essential for understanding its physical and chemical properties. Knowledge of the crystal structure is crucial for the design of new drugs and materials .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is used in the synthesis of cloxazolam and its metabolites , suggesting that it may interact with similar targets as Cloxazolam, such as GABA receptors.
Mode of Action
Based on its use in the synthesis of cloxazolam , it may enhance the effect of the neurotransmitter GABA, similar to benzodiazepines. This would result in increased inhibitory effects in the nervous system.
Pharmacokinetics
It is slightly soluble in dmso and ethyl acetate , which may influence its absorption and distribution in the body.
Result of Action
Given its use in the synthesis of cloxazolam , it may have similar effects, such as sedative, hypnotic, anxiolytic, and muscle relaxant effects.
Action Environment
The compound is unstable in solution and sensitive to moisture . It should be stored in an inert atmosphere at 2-8°C . These environmental factors could influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMAWYRGSOSWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203590 | |
Record name | 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide | |
CAS RN |
5504-92-7 | |
Record name | 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5504-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005504927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK6L8LX7FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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